1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopentane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable molecule for various chemical and pharmaceutical applications. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a potential candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride typically involves the introduction of difluoromethyl groups into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the scalability of these methods allows for large-scale production to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, enhancing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can modulate the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Trifluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride
- 1-(Difluoromethyl)-2,2-difluorocyclohexan-1-aminehydrochloride
- 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-amine
Uniqueness
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and difluoroamine groups in a cyclopentane ring enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H10ClF4N |
---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c7-4(8)5(11)2-1-3-6(5,9)10;/h4H,1-3,11H2;1H |
InChI-Schlüssel |
FQZAMTHHVLLRQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(F)F)(C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.